

"thermodynamic properties of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Cat. No.: B597761

[Get Quote](#)

An In-depth Technical Guide on the Thermodynamic and Metabolic Properties of Substituted Nitroanilines, with a Focus on **4-Bromo-N-butyl-5-ethoxy-2-nitroaniline**

Disclaimer: Direct experimental data for the thermodynamic properties and metabolic pathways of **4-Bromo-N-butyl-5-ethoxy-2-nitroaniline** is limited in publicly available scientific literature. This guide provides available data for the target compound, supplemented with information from closely related analogs and general experimental methodologies for determining thermodynamic properties. The metabolic pathway presented is a plausible model based on the known biotransformation of similar nitroaromatic compounds.

Introduction

4-Bromo-N-butyl-5-ethoxy-2-nitroaniline is a substituted aromatic amine. Its structure, featuring a nitro group, a bromine atom, an N-butyl group, and an ethoxy group on the aniline backbone, suggests its potential utility in various chemical syntheses, including as an intermediate for dyes, pigments, and potentially pharmacologically active molecules. Understanding the thermodynamic properties of this compound is crucial for its synthesis, purification, handling, and formulation. Furthermore, knowledge of its potential metabolic fate is vital for assessing its toxicological profile and guiding drug development efforts.

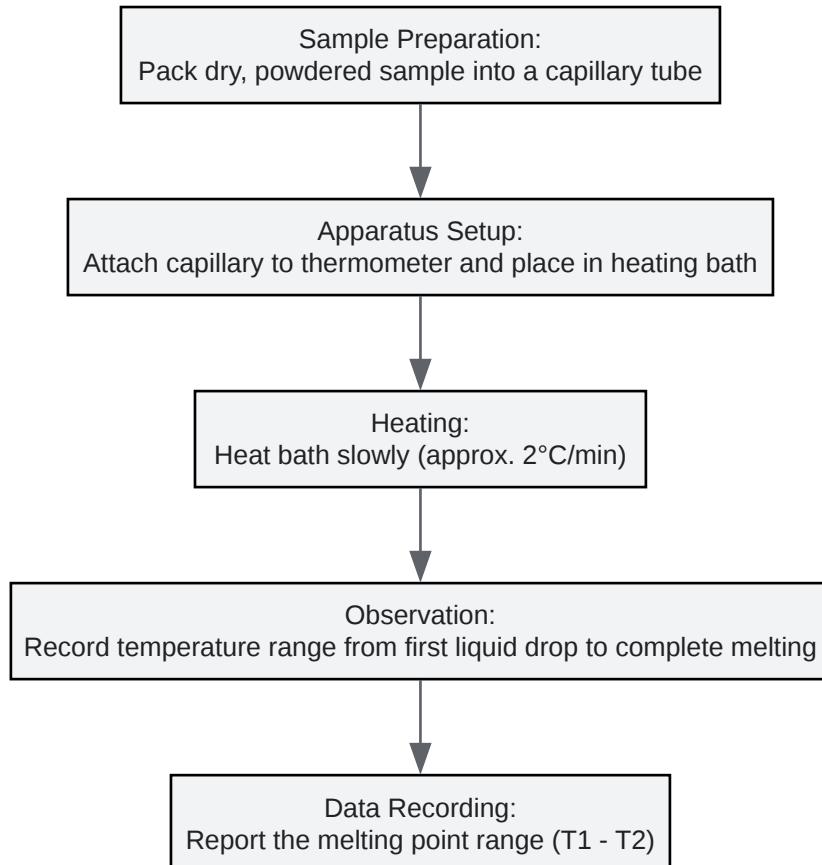
Physicochemical and Thermodynamic Properties

Quantitative data for **4-Bromo-N-butyl-5-ethoxy-2-nitroaniline** and its close structural analogs are summarized below. The data for the analogs provide an estimate of the expected properties for the target compound.

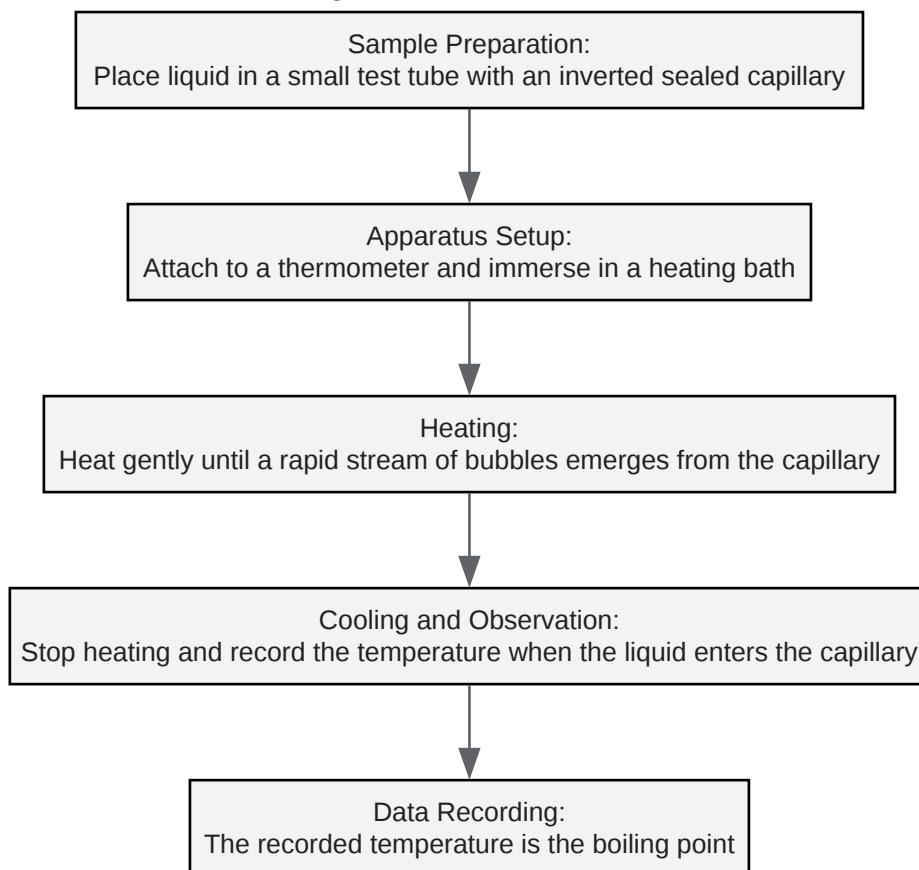
Table 1: Physicochemical and Thermodynamic Data of **4-Bromo-N-butyl-5-ethoxy-2-nitroaniline** and Related Compounds

Property	4-Bromo-N-butyl-5-ethoxy-2-nitroaniline	4-Bromo-2-nitroaniline	4-Bromo-N-butyl-2-nitroaniline	4-Bromo-5-ethoxy-N-methyl-2-nitroaniline
CAS Number	1280786-89-1	875-51-4	1036461-93-4	1355247-76-5
Molecular Formula	C ₁₂ H ₁₇ BrN ₂ O ₃	C ₆ H ₅ BrN ₂ O ₂	C ₁₀ H ₁₃ BrN ₂ O ₂	C ₉ H ₁₁ BrN ₂ O ₃
Molecular Weight	317.2 g/mol	217.02 g/mol	273.13 g/mol	275.10 g/mol
Melting Point	Data not available	110-113 °C [1][2]	Data not available	Data not available
Boiling Point	Data not available	308.7 ± 22.0 °C (at 760 mmHg) [2]	353.9 ± 32.0 °C (Predicted)	Data not available
Density	Data not available	1.8 ± 0.1 g/cm ³ [2]	1.465 ± 0.06 g/cm ³ (Predicted)	Data not available
Storage Temperature	Data not available	Room temperature [2]	Room temperature, dark, inert gas	2-7°C

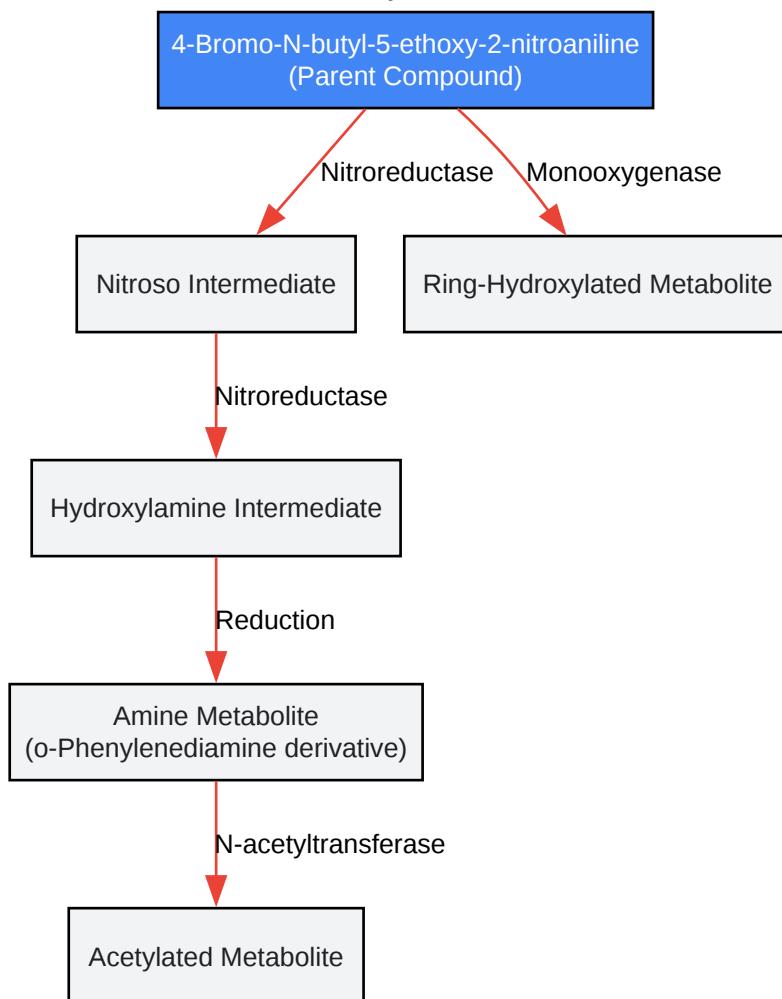
Experimental Protocols for Thermodynamic Property Determination


The following are general, well-established protocols for determining the key thermodynamic properties of crystalline organic compounds like **4-Bromo-N-butyl-5-ethoxy-2-nitroaniline**.

Melting Point Determination


The melting point of a crystalline solid is a key indicator of its purity.[\[1\]](#)[\[2\]](#) A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[\[1\]](#)

Methodology: Capillary Method


- Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[\[2\]](#)[\[3\]](#)
- Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[\[2\]](#) This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).[\[1\]](#)
- Heating: The heating bath is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.[\[1\]](#)
- Observation: The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$.[\[3\]](#)
- Refinement: For higher accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more careful measurement.[\[1\]](#)

Workflow for Melting Point Determination

Micro Boiling Point Determination Workflow

Plausible Metabolic Pathway of a Substituted Nitroaniline

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]

- To cite this document: BenchChem. ["thermodynamic properties of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b597761#thermodynamic-properties-of-4-bromo-n-butyl-5-ethoxy-2-nitroaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com